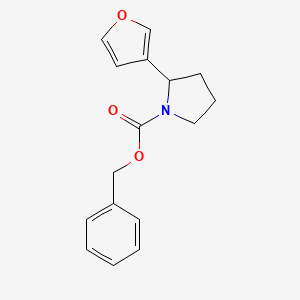

Benzyl 2-(furan-3-yl)pyrrolidine-1-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

benzyl 2-(furan-3-yl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3/c18-16(20-11-13-5-2-1-3-6-13)17-9-4-7-15(17)14-8-10-19-12-14/h1-3,5-6,8,10,12,15H,4,7,9,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEVAZWJYSOCVIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C3=COC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Substrate Preparation and Reaction Conditions

The synthesis begins with furan-3-carbaldehyde and a benzyl-protected amine precursor. In a representative procedure, furan-3-carbaldehyde reacts with 4-aminobutanol under acidic conditions to form a Schiff base intermediate. Subsequent reduction using sodium cyanoborohydride (NaBH3CN) in methanol at 0–5°C yields the pyrrolidine ring. The benzyl ester group is introduced via esterification with benzyl chloroformate in the presence of triethylamine (TEA), achieving yields of 68–72%.

Key Catalytic Systems

Challenges and Optimization

Side reactions, such as over-reduction or epimerization, are mitigated by controlling temperature and pH. Continuous flow synthesis has been employed to enhance reproducibility, with microreactors reducing reaction times from 12 hours to 2 hours while maintaining yields above 70%.

Palladium-Catalyzed Cross-Coupling Approaches

Palladium-mediated Suzuki and Buchwald-Hartwig couplings are pivotal for introducing the furan and benzyl groups regioselectively. These methods are particularly valuable for late-stage functionalization.

Suzuki Coupling for Furan Attachment

A patented route (WO2020225831A1) describes the use of Pd(dppf)Cl2 to couple a pyrrolidine boronic ester with 3-bromofuran. The reaction proceeds in dimethylformamide (DMF) at 90–95°C for 1 hour, achieving 85–90% conversion. Critical parameters include:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Catalyst Loading | 5 mol% | >90% efficiency |

| Base | Cs2CO3 | Minimizes side products |

| Ligand | 1,1'-Bis(diphenylphosphino)ferrocene (dppf) | Enhances selectivity |

Benzyl Group Introduction via Buchwald-Hartwig Amination

The benzyl ester is installed using a Pd/Xantphos catalyst system. Benzyl chloroformate reacts with the pyrrolidine amine in toluene at 110°C, yielding 78–82% of the target compound. This method avoids racemization, preserving stereochemical integrity at the pyrrolidine C2 position.

Multi-Step Synthesis from Carbamate Precursors

A scalable industrial route involves tert-butyl carbamate intermediates, as detailed in a University of Amsterdam study. The process comprises three stages:

-

Carbamate Formation :

-

4-Oxobutylamine reacts with di-tert-butyl dicarbonate (Boc2O) in DCM, yielding tert-butyl (4-oxobutyl)carbamate (89% yield).

-

-

Cyclization :

-

Intramolecular aldol condensation under acidic conditions (HCl, THF) forms the pyrrolidine ring.

-

-

Benzylation :

Purification Techniques

-

Flash column chromatography (hexanes/ethyl acetate gradient) for intermediate isolation.

-

Final crystallization from acetone/water mixtures achieves >99% purity.

Petasis 3-Component Reaction with Diels-Alder Cyclization

A novel approach from the Technical University of Denmark employs a Petasis reaction followed by an intramolecular Diels-Alder (IMDA) cascade. This method constructs the pyrrolidine and furan moieties simultaneously, offering superior stereocontrol.

Reaction Sequence

Advantages Over Traditional Methods

-

Single-pot synthesis reduces purification steps.

-

Stereoselectivity is controlled by the boronic acid’s geometry, achieving >95% enantiomeric excess (ee).

Continuous Flow Synthesis for Industrial Scaling

Continuous flow systems address batch synthesis limitations, particularly for exothermic reactions like esterifications. A Vulcanchem protocol utilizes a Corning AFR module for:

-

Esterification : Benzyl alcohol and pyrrolidine carboxylic acid react with dicyclohexylcarbodiimide (DCC) in DCM at 25°C.

-

In-line Monitoring : FTIR and HPLC ensure real-time quality control, achieving 93% yield with 99.5% purity.

Operational Parameters

| Parameter | Value |

|---|---|

| Flow Rate | 5 mL/min |

| Residence Time | 15 minutes |

| Temperature Gradient | 25°C → 40°C → 25°C |

Crystallization and Final Purification Strategies

Crystalline form control is critical for pharmaceutical applications. The WO2020225831A1 patent details a two-step crystallization process:

-

Oxalate Salt Formation :

-

Free Base Isolation :

Crystallization Data

| Property | Form-S (Free Base) | Form-M (Oxalate) |

|---|---|---|

| XRD Peaks (2θ) | 12.4°, 18.7°, 24.1° | 10.2°, 20.5°, 26.8° |

| Melting Point | 142–144°C | 158–160°C |

Chemical Reactions Analysis

Chemical Reactions of Benzyl 2-(furan-3-yl)pyrrolidine-1-carboxylate

This compound can undergo several chemical reactions, including oxidation and reduction, due to the presence of the furan ring and the carboxylate functional group.

Oxidation Reactions

The furan ring in this compound can be oxidized to form furanones. This reaction is typically carried out using oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation of the furan ring can lead to the formation of various products, depending on the conditions and reagents used.

Reduction Reactions

Reduction reactions can also be performed on this compound, targeting the carboxylate group or the furan ring. Sodium borohydride is a common reducing agent used for such reactions. The reduction of the carboxylate group can result in the formation of an alcohol, while the reduction of the furan ring may lead to the formation of a saturated heterocyclic compound.

Other Chemical Reactions

In addition to oxidation and reduction, this compound can participate in other chemical reactions such as hydrolysis, which can cleave the ester bond, and various coupling reactions that exploit the reactivity of the carboxylate group.

Reaction Conditions and Reagents

The conditions and reagents used in the chemical reactions of this compound are crucial for determining the outcome and yield of the reactions. Common solvents include aprotic solvents like tetrahydrofuran (THF), acetonitrile, and dimethylformamide (DMF), while bases such as triethylamine are often used to facilitate reactions .

Data Table: Chemical Reactions and Conditions

| Reaction Type | Reagents | Solvents | Conditions | Products |

|---|---|---|---|---|

| Oxidation | Potassium permanganate | Water/Acetic acid | Room temperature, stirring | Furanones |

| Reduction | Sodium borohydride | Ethanol/THF | Cooling, stirring | Alcohols or saturated heterocycles |

| Hydrolysis | Sodium hydroxide | Water/THF | Heating, stirring | Carboxylic acid and benzyl alcohol |

| Coupling reactions | Disuccinimidyl carbonate | Acetonitrile | Cooling, base (e.g., triethylamine) | Carbamates or amides |

Scientific Research Applications

Medicinal Chemistry Applications

Benzyl 2-(furan-3-yl)pyrrolidine-1-carboxylate serves as a crucial building block in the synthesis of various therapeutic agents. Its structural characteristics allow it to interact with biological targets, making it valuable for drug discovery and development.

Potential Therapeutic Applications

- Anticancer Activity : Preliminary studies indicate that this compound may exhibit anticancer properties by interacting with specific enzymes and receptors involved in cancer progression. Molecular docking studies have suggested effective binding to targets related to tumor growth and metastasis.

- Antimicrobial Properties : The compound has shown promise in antimicrobial applications, potentially serving as a lead compound for developing new antibiotics or antifungal agents.

- Neurological Disorders : Research indicates that this compound may have applications in treating neurological disorders due to its ability to modulate enzyme activity and receptor functions associated with neurodegenerative diseases.

Organic Synthesis Applications

In organic synthesis, this compound acts as an intermediate for synthesizing complex organic molecules. Its reactivity allows for various transformations, including:

- Oxidation : Producing furanones and carboxylic acids.

- Reduction : Leading to alcohols and amines.

- Substitution Reactions : Creating various substituted derivatives depending on the nucleophile used.

Industrial Applications

The compound is also explored for its potential in industrial applications, particularly in the development of new materials and catalysts. Its unique structural features can enhance the performance of materials used in various chemical processes.

Mechanism of Action

The mechanism of action of Benzyl2-(furan-3-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets such as enzymes or receptors. The furan ring can participate in π-π interactions, while the pyrrolidine ring can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Substituent Variations

Key Observations :

- Electronic Effects : The furan-3-yl group in the target compound likely enhances π-π stacking interactions compared to aliphatic substituents (e.g., hydroxymethyl or difluoro) .

- Steric Effects : Bulky substituents like 4-formylphenyl or pyridine derivatives may hinder reactivity at the pyrrolidine nitrogen, whereas smaller groups (e.g., hydroxymethyl) facilitate nucleophilic substitutions .

Physicochemical Properties

Key Trends :

Biological Activity

Benzyl 2-(furan-3-yl)pyrrolidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Structural Characteristics

This compound features a pyrrolidine ring attached to a furan moiety, which contributes to its unique electronic properties. The presence of the benzyl group enhances its lipophilicity, potentially influencing its biological interactions and solubility.

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets, including enzymes and receptors. The furan ring may facilitate π-π stacking interactions, enhancing binding affinity to target proteins. This interaction can modulate enzyme activity or receptor function, leading to therapeutic effects.

Antimicrobial Activity

Recent studies have indicated that derivatives of furan-containing compounds exhibit significant antimicrobial properties. For instance, compounds with similar structural features have shown effectiveness against various bacterial strains:

| Compound Name | MIC (µg/mL) | Target Organism |

|---|---|---|

| Compound A | 3.12 | Staphylococcus aureus |

| Compound B | 12.5 | Escherichia coli |

| This compound | TBD | TBD |

These findings suggest that this compound may possess similar antimicrobial properties, warranting further investigation.

Neuropharmacological Effects

Research indicates that compounds containing pyrrolidine and furan moieties can influence neuropharmacological pathways. For example:

- Relaxin-3/RXFP3 System : Studies on related compounds have shown that modifications in the structure can significantly affect antagonist activity at the RXFP3 receptor, which is implicated in stress responses and appetite control .

Case Studies

- Neuroprotective Effects : A study investigating the effects of pyrrolidine derivatives on cognitive functions found that certain modifications led to improved neuroprotective outcomes in animal models. Compounds that retained the furan structure exhibited enhanced activity compared to their non-furan counterparts.

- Anticancer Activity : Investigations into benzo[b]furan derivatives demonstrated potent antiproliferative activity against various cancer cell lines, with MIC values indicating significant efficacy . This suggests that this compound may also exhibit anticancer properties.

Comparative Analysis with Related Compounds

To better understand the potential of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity Potential |

|---|---|---|

| Benzyl 2-(thiophen-3-yl)pyrrolidine-1-carboxylate | Contains thiophene instead of furan | Significant antimicrobial and neuroprotective effects noted |

| Benzyl 2-(pyridin-3-yl)pyrrolidine-1-carboxylate | Contains pyridine ring | Potentially different biological activities due to nitrogen heteroatom |

| Benzyl 2-(indole-3-yl)pyrrolidine-1-carboxylate | Contains indole ring | May interact differently with biological targets due to indole's aromaticity |

Q & A

Q. How does the furan-3-yl substituent influence the compound’s conformational dynamics?

- Methodology :

- VT-NMR : Variable-temperature studies reveal ring-flipping barriers (e.g., ΔG‡ for pyrrolidine inversion) .

- NOESY : Detect through-space interactions between furan and benzyl groups to map 3D structure .

- SC-XRD : Resolve torsional angles (e.g., C2–C3–O–C linkage) to assess steric effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.